![molecular formula C9H15F3N2O3S B2982857 N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396787-09-9](/img/structure/B2982857.png)
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Description
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide, commonly known as HT-2, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a potent inhibitor of protein synthesis, making it a valuable tool for studying cellular processes.
Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs)
A study by Wu et al. (2006) on the pharmacokinetics and metabolism of a potent SARM, which is part of a series being developed for androgen-dependent diseases, highlights the importance of understanding molecular properties for therapeutic agent development. This research demonstrates the compound's low clearance, moderate volume of distribution, and extensive metabolism in rats, offering insights into the preclinical development of similar compounds (Wu et al., 2006).
Electrocatalytic Reactions
N-Oxyl compounds, including TEMPO and PINO, have been widely used as catalysts for selective oxidation of organic molecules. Nutting et al. (2018) review their electrochemical properties and applications in electrosynthesis, providing a foundation for the catalytic potential of related N-Oxyl derivatives (Nutting et al., 2018).
Synthesis of Di- and Mono-Oxalamides
Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering a high-yielding and operationally simple methodology that could be relevant for synthesizing the targeted compound (Mamedov et al., 2016).
Intracellular Imaging Probes
Chang et al. (2004) synthesized and explored Peroxyfluor-1 (PF1), a boronate deprotection-based optical probe for imaging hydrogen peroxide in living cells, demonstrating the compound's selectivity and utility in biological applications (Chang et al., 2004).
Copper-Catalyzed Hydroxylation
Xia et al. (2016) describe a catalytic system for hydroxylation of (hetero)aryl halides, offering a method that could be adapted for functional group modifications in similar compounds, enhancing their reactivity and potential applications (Xia et al., 2016).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3S/c1-8(17,5-18-2)3-13-6(15)7(16)14-4-9(10,11)12/h17H,3-5H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOOJTVOAJIDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC(F)(F)F)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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